
1-Acetyl-L-prolyl-N-methyl-L-threoninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-L-prolyl-N-methyl-L-threoninamide is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an acetyl group attached to the L-proline moiety, a methyl group attached to the L-threonine moiety, and an amide linkage connecting these two amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-threonine and L-proline are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected L-threonine and L-proline are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-L-prolyl-N-methyl-L-threoninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or acetyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-Acetyl-L-prolyl-N-methyl-L-threoninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-Acetyl-L-prolyl-N-methyl-L-threoninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalaninamide, 1-acetyl-L-prolyl-N-methyl-: Similar structure with a phenylalanine moiety instead of threonine.
N-Acetyl-L-proline: Contains an acetyl group attached to L-proline but lacks the threonine moiety.
L-Azetidine-2-carboxylic acid: A proline analogue with a different ring structure.
Uniqueness
1-Acetyl-L-prolyl-N-methyl-L-threoninamide is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
686776-86-3 |
|---|---|
Molecular Formula |
C12H21N3O4 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-[(2S,3R)-3-hydroxy-1-(methylamino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H21N3O4/c1-7(16)10(12(19)13-3)14-11(18)9-5-4-6-15(9)8(2)17/h7,9-10,16H,4-6H2,1-3H3,(H,13,19)(H,14,18)/t7-,9+,10+/m1/s1 |
InChI Key |
FJJXSWHXTPFITH-JEZHCXPESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C)O |
Canonical SMILES |
CC(C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
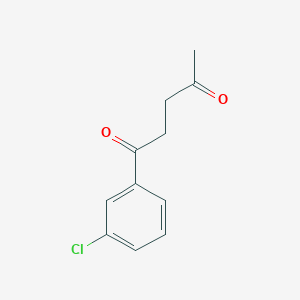

![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
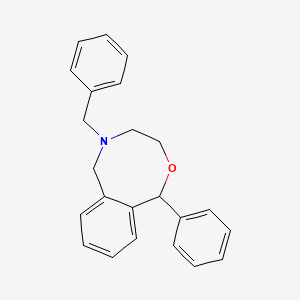
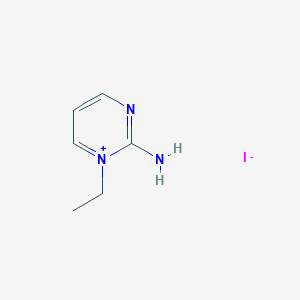

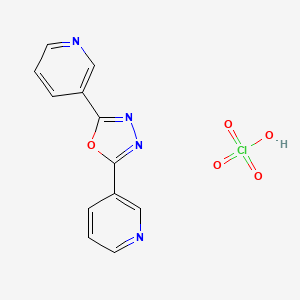

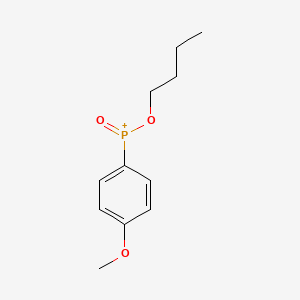
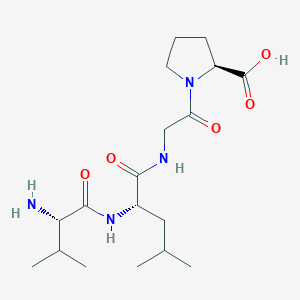
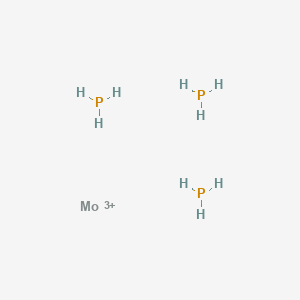
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
